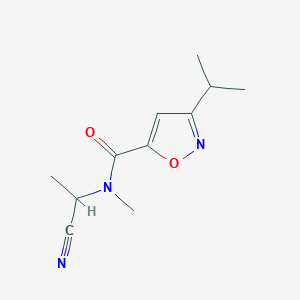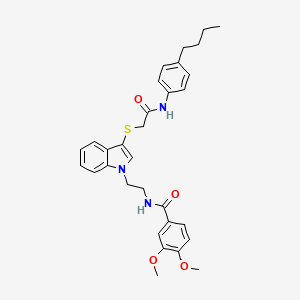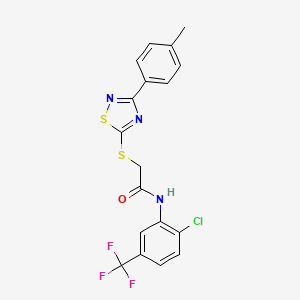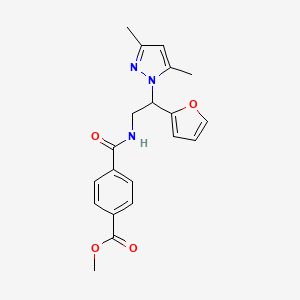
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Synthesis Approaches
- Green Chemistry Principles in Synthesis: A study highlighted the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides via the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, conforming to green chemistry principles with nearly quantitative yields (Horishny & Matiychuk, 2020).
Synthetic Methodologies and Derivatizations
- Novel Derivatizations and Synthesis: Research into the derivatization of 2-ethoxycarbonylalkyl-1-substituted-4 (1H)-quinazolinones provided insights into the synthesis of carboxylic acid, hydroxamic acid, amide, and nitrile derivatives, expanding the functional scope of quinazolinone frameworks (Ozaki, Yamada, & Oine, 1983).
Anticancer Activity
- Anticancer Potential: A study on novel quinazolinone and benzamide derivatives revealed their synthesis via the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with various nitrogen nucleophiles. Some compounds demonstrated promising anti-proliferative activity against HePG-2 and MCF-7 cell lines, comparable to doxorubicin, highlighting their potential as anticancer agents (El-Hashash, Salem, & Ali Mohamed Al-Mabrook, 2018).
Pharmacological and Structure-Activity Relationship
- Diuretic and Antihypertensive Agents: Synthesis and evaluation of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives showcased significant diuretic and antihypertensive activities. This study provides a foundation for the development of quinazolinone-based therapeutics with potential for lower toxicity and selective action (Rahman et al., 2014).
Heterocycle Synthesis and Biological Activity
- Heterocyclic Transformations: Research into the reactivity of 4H-3,1-benzoxazin-4-ones with nitrogen and carbon nucleophiles illustrated the synthesis of new heterocycles, demonstrating the versatility of quinazolinone derivatives in generating biologically active compounds with potential anticancer properties (Madkour, 2004).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-mercapto-3-propylquinazolin-4(3H)-one with benzyl bromide, followed by reaction with 2-bromoethanol and then with N,N-dimethylformamide dimethyl acetal. The resulting product is then reacted with 4-nitrophenyl chloroformate and finally with ammonia to yield the desired compound.", "Starting Materials": [ "2-mercapto-3-propylquinazolin-4(3H)-one", "benzyl bromide", "2-bromoethanol", "N,N-dimethylformamide dimethyl acetal", "4-nitrophenyl chloroformate", "ammonia" ], "Reaction": [ "2-mercapto-3-propylquinazolin-4(3H)-one is reacted with benzyl bromide in the presence of a base to yield N-benzyl-2-mercapto-3-propylquinazolin-4(3H)-one.", "N-benzyl-2-mercapto-3-propylquinazolin-4(3H)-one is then reacted with 2-bromoethanol in the presence of a base to yield N-benzyl-N-(2-hydroxyethyl)-2-mercapto-3-propylquinazolin-4(3H)-one.", "N-benzyl-N-(2-hydroxyethyl)-2-mercapto-3-propylquinazolin-4(3H)-one is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base to yield N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid dimethyl acetal.", "N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid dimethyl acetal is then reacted with 4-nitrophenyl chloroformate in the presence of a base to yield N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid 4-nitrophenyl ester.", "Finally, N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid 4-nitrophenyl ester is reacted with ammonia to yield the desired compound, N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Número CAS |
403728-02-9 |
Fórmula molecular |
C21H23N3O3S |
Peso molecular |
397.49 |
Nombre IUPAC |
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-2-10-24-20(27)17-9-8-16(13-18(17)22-21(24)28)19(26)23(11-12-25)14-15-6-4-3-5-7-15/h3-9,13,25H,2,10-12,14H2,1H3,(H,22,28) |
Clave InChI |
XKCHQCMAWYAVTP-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CCO)CC3=CC=CC=C3)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2817722.png)
![(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2817723.png)



![5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2817732.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)
![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)

amine](/img/structure/B2817739.png)
![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)


